Superior Potency in Enhancing GABA Response: XR7009 vs. Diazepam, Flurazepam, and Xenovulene A
In Xenopus oocytes expressing recombinant α1β1γ2S GABAA receptors, XR7009 was the most potent compound tested for enhancing the 10 µM GABA response. Its EC₅₀ of 0.02 µM represents a 1.5-fold improvement over diazepam (0.03 µM), a 2.5-fold improvement over Xenovulene A (0.05 µM), and an 8.5-fold improvement over flurazepam (0.17 µM) [1].
| Evidence Dimension | Potency (EC₅₀) for enhancement of 10 µM GABA response at α1β1γ2S receptors |
|---|---|
| Target Compound Data | EC₅₀ = 0.02 µM (XR7009) |
| Comparator Or Baseline | Diazepam EC₅₀ = 0.03 µM; Xenovulene A EC₅₀ = 0.05 µM; Flurazepam EC₅₀ = 0.17 µM |
| Quantified Difference | 1.5× more potent than diazepam; 2.5× more potent than Xenovulene A; 8.5× more potent than flurazepam |
| Conditions | Xenopus oocyte two-electrode voltage clamp; recombinant α1β1γ2S GABAA receptors; 10 µM GABA |
Why This Matters
Higher potency allows lower compound usage, reducing cost per experiment and minimizing solvent-related artifacts in electrophysiology assays.
- [1] Thomas P, Sundaram H, Krishek BJ, Chazot P, Xie X, Bevan P, Brocchini SJ, Latham CJ, Charlton P, Moore M, Lewis SJ, Thornton DM, Stephenson FA, Smart TG. Regulation of neuronal and recombinant GABAA receptor ion channels by xenovulene A, a natural product isolated from Acremonium strictum. J Pharmacol Exp Ther. 1997 Aug;282(2):513-20. View Source
